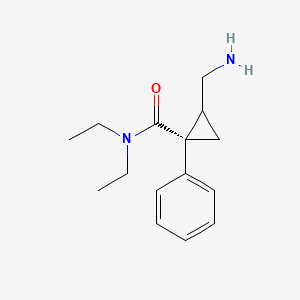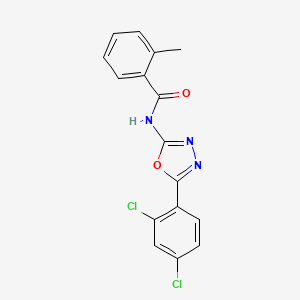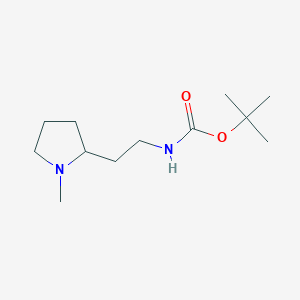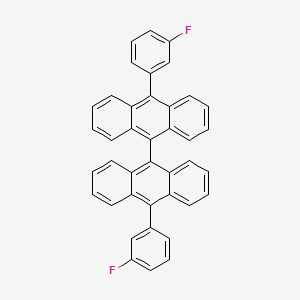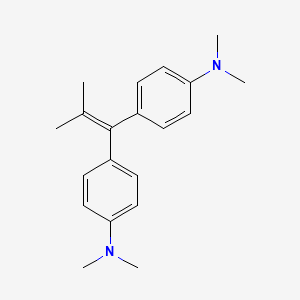
4,4'-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two N,N-dimethylaniline groups connected by a 2-methylprop-1-ene-1,1-diyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable alkylating agent. One common method is the condensation reaction using p-toluenesulfonic acid as a catalyst . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in dye manufacture.
Biology: Investigated for its potential use in biological assays and as a marker in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture.
4,4’-(2-(4-bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-diethylaniline): A similar compound with different substituents.
Uniqueness
4,4’-(2-Methylprop-1-ene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Properties
CAS No. |
62814-30-6 |
|---|---|
Molecular Formula |
C20H26N2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]-2-methylprop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N2/c1-15(2)20(16-7-11-18(12-8-16)21(3)4)17-9-13-19(14-10-17)22(5)6/h7-14H,1-6H3 |
InChI Key |
QCQIGCNNZONKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

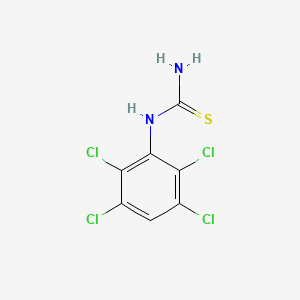
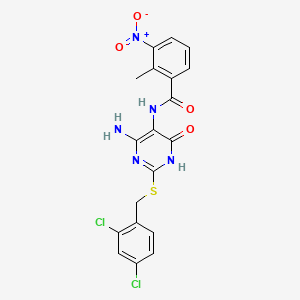
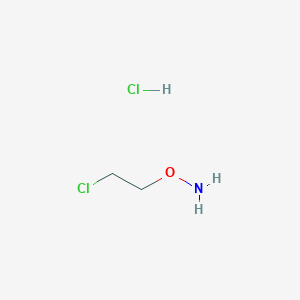

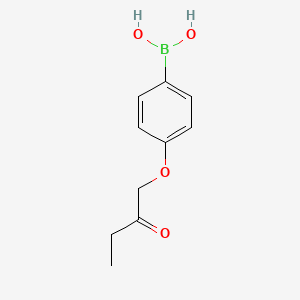
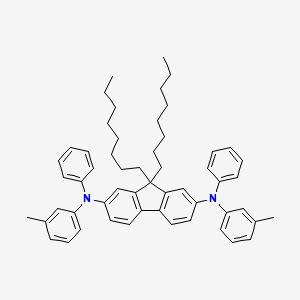
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
